molecular formula C17H16N2O3S2 B2754296 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886917-11-9

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2754296
CAS RN: 886917-11-9
M. Wt: 360.45
InChI Key: OUKWEOHKFZPOAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, an ethylsulfonyl group, and a benzamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is not specified in the retrieved papers, similar compounds have been evaluated for anti-inflammatory activity. They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in inflammation .

Future Directions

The future directions for research on 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide could include further exploration of its potential applications, such as its anti-inflammatory properties , and more detailed investigation of its physical and chemical properties.

properties

IUPAC Name

3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWEOHKFZPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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